N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C24H17F3N4O5 and its molecular weight is 498.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging
Research includes the development of radiolabeled compounds for imaging applications, particularly using positron emission tomography (PET) to target specific proteins or receptors in vivo. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective affinity towards the translocator protein (18 kDa), significant in neuroinflammatory processes (Dollé et al., 2008). Similarly, compounds based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been synthesized for high affinity and selectivity as antagonists for the A2A adenosine receptor, useful in neuroimaging and studying neurodegenerative diseases (Kumar et al., 2011).
Synthesis of Polyheterocyclic Compounds
The creation of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridines showcases the synthetic versatility of these compounds, leading to potential therapeutic agents with varied biological activities. For example, the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives has been reported, expanding the chemical space for discovering new bioactive molecules (Abdel‐Latif et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Novel heterocycles incorporating pyrazolopyridine moieties have been synthesized, with some showing promising antimicrobial and anti-inflammatory activities. These studies indicate the potential for developing new therapeutic agents targeting various bacterial infections and inflammation-related diseases (Abunada et al., 2008).
Enzymatic Inhibition
Compounds related to pyrazolo[1,5-a]pyrimidines have been evaluated for their inhibitory activity against specific enzymes, such as cGMP-specific phosphodiesterase, indicative of their potential for treating diseases through modulation of enzymatic pathways (Dumaitre & Dodic, 1996).
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O5/c1-33-16-4-3-11(5-17(16)34-2)14-8-28-31-9-15-20(29-22(14)31)12-6-18-19(36-10-35-18)7-13(12)21(15)30-23(32)24(25,26)27/h3-9,21H,10H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMBRNDZUGPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C4C5=CC6=C(C=C5C(C4=CN3N=C2)NC(=O)C(F)(F)F)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.